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(4-Methyl-[2,3'-bipyridin]-5'-yl)methanol

Cat. No.: B15069741
CAS No.: 1346686-69-8
M. Wt: 200.24 g/mol
InChI Key: ICSOJTFCUBWEBW-UHFFFAOYSA-N
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Description

Significance of Bipyridine Derivatives in Contemporary Chemical Research

Bipyridine derivatives are a class of organic compounds that have garnered significant attention due to their versatile applications. researchgate.net These molecules, consisting of two interconnected pyridine (B92270) rings, are particularly valued as ligands in coordination chemistry. acs.org Their ability to chelate with a wide array of metal ions has made them indispensable in the development of catalysts for various organic transformations. acs.org The resulting metal-bipyridine complexes often exhibit unique electronic and optical properties, leading to their use in photoredox catalysis, luminescent materials, and sensors. acs.orgnih.gov

Beyond catalysis, bipyridine scaffolds are prevalent in medicinal chemistry, where they serve as foundational structures for the development of new therapeutic agents. researchgate.net Their rigid structure and ability to participate in hydrogen bonding and metal coordination make them attractive for designing molecules that can interact with biological targets. Furthermore, the functionalization of the bipyridine core allows for the fine-tuning of its steric and electronic properties, enabling the optimization of its performance in specific applications. orgsyn.org

Structural Context of 2,3'-Bipyridine (B14897) Systems

Bipyridines can exist as several isomers depending on the point of connection between the two pyridine rings. While 2,2'-bipyridine (B1663995) is the most extensively studied isomer due to its strong chelating ability, the asymmetric 2,3'-bipyridine isomer presents a unique structural motif with distinct coordination geometries. This asymmetry can be advantageous in creating chiral catalysts and materials with specific directional properties.

The synthesis of the 2,3'-bipyridine core is often achieved through transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, or Stille reactions. mdpi.com These methods typically involve the coupling of a substituted pyridine-boronic acid (or ester) with a halogenated pyridine, or a pyridyl-zinc compound with a halopyridine, offering a versatile and efficient route to these scaffolds. orgsyn.orgorganic-chemistry.org The reactivity of the starting materials can be modulated to achieve selective coupling, even in the presence of multiple reactive sites. orgsyn.org

Rationale for Investigating (4-Methyl-[2,3'-bipyridin]-5'-yl)methanol as a Key Compound

The specific substitution pattern of this compound, featuring a methyl group at the 4-position and a hydroxymethyl group at the 5'-position, is of significant interest for several reasons. The methyl group, being an electron-donating group, can influence the electronic properties of the bipyridine system, potentially enhancing its coordinating ability or altering the redox potential of its metal complexes.

The hydroxymethyl group introduces a site for further functionalization. This alcohol moiety can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions to attach the bipyridine scaffold to other molecules or solid supports. This versatility makes this compound a valuable building block for the synthesis of more complex molecular systems, such as bespoke ligands for asymmetric catalysis or targeted drug delivery systems. rsc.org The combination of these two functional groups on the asymmetric 2,3'-bipyridine core provides a platform for creating highly tailored molecules with precise control over their steric and electronic environment.

Data Tables

Table 1: Physicochemical Properties of a Related Compound, 4-HydroxyMethyl-4'-Methyl-2,2'-bipyridyl

PropertyValue
Melting Point119.0 to 123.0 °C
Boiling Point (Predicted)377.8±37.0 °C
Density (Predicted)1.169±0.06 g/cm³
pKa (Predicted)13.25±0.10
SolubilitySoluble in Methanol (B129727)

Data for the 2,2'-isomer is presented due to the lack of available data for the 2,3'-isomer. This data provides an estimate of the expected properties. chemicalbook.com

Table 2: Common Cross-Coupling Reactions for Bipyridine Synthesis

Reaction NameKey ReactantsCatalystKey Advantages
Suzuki Coupling Pyridylboronic acid/ester + HalopyridinePalladium complexMild conditions, commercially available reagents, good functional group tolerance. youtube.com
Negishi Coupling Pyridylzinc halide + HalopyridinePalladium or Nickel complexHigh yields, mild conditions, tolerates various functional groups. wikipedia.org
Stille Coupling Organotin reagent + HalopyridinePalladium complexEffective for complex structures, but tin reagents are toxic. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2O B15069741 (4-Methyl-[2,3'-bipyridin]-5'-yl)methanol CAS No. 1346686-69-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346686-69-8

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

[5-(4-methylpyridin-2-yl)pyridin-3-yl]methanol

InChI

InChI=1S/C12H12N2O/c1-9-2-3-14-12(4-9)11-5-10(8-15)6-13-7-11/h2-7,15H,8H2,1H3

InChI Key

ICSOJTFCUBWEBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=CN=CC(=C2)CO

Origin of Product

United States

Spectroscopic and Structural Elucidation of 4 Methyl 2,3 Bipyridin 5 Yl Methanol

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule.

¹H NMR would be used to identify the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (revealing adjacent protons). For (4-Methyl-[2,3'-bipyridin]-5'-yl)methanol, one would expect to see distinct signals for the aromatic protons on both pyridine (B92270) rings, a singlet for the methyl group protons, and signals for the methylene (B1212753) (-CH₂OH) and hydroxyl (-OH) protons of the methanol (B129727) group.

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal, allowing for the confirmation of the total number of carbons and their respective chemical environments (e.g., aromatic, methyl, methylene).

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to definitively assign which protons are attached to which carbons and to map out the connectivity of the entire molecule, confirming the substitution pattern on the bipyridine core.

Despite the utility of these methods, specific ¹H, ¹³C, and 2D NMR spectral data for this compound are not available in the reviewed literature.

Vibrational Spectroscopy (Infrared) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.

Stretching vibrations for C-H bonds (aromatic and aliphatic) typically appearing around 2850-3100 cm⁻¹.

Absorptions in the 1400-1600 cm⁻¹ region, corresponding to the C=C and C=N stretching vibrations within the pyridine rings.

A C-O stretching vibration for the primary alcohol, expected around 1050 cm⁻¹.

No experimentally recorded IR spectrum for this compound could be found in the performed search.

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds with conjugated systems. The bipyridine structure of this compound contains a conjugated π-system. A UV-Vis spectrum would likely reveal absorptions in the UV region (typically 200-400 nm) corresponding to π → π* and n → π* electronic transitions, which are characteristic of heteroaromatic systems. However, specific absorption maxima (λmax) and molar absorptivity data are not documented in the available literature.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. This technique would be used to confirm the molecular formula of this compound, which is C₁₂H₁₂N₂O. The experimentally determined exact mass would be compared to the calculated theoretical mass, with a very small mass error providing strong evidence for the compound's identity. A search for HRMS data for this specific compound did not yield any results.

Coordination Chemistry and Metallo Supramolecular Assemblies Involving 4 Methyl 2,3 Bipyridin 5 Yl Methanol As a Ligand

Ligand Design Principles and Chelation Properties of (4-Methyl-[2,3'-bipyridin]-5'-yl)methanol

From a theoretical standpoint, the design of this compound as a ligand incorporates several key features. As a 2,3'-bipyridine (B14897), it is an asymmetric bidentate N,N'-donor ligand. Unlike the more common 2,2'-bipyridine (B1663995) which forms planar five-membered chelate rings with metal ions, the 2,3'-bipyridine isomer typically forms a twisted, less stable six-membered chelate ring or acts as a bridging ligand between two metal centers.

The substituents on the bipyridine core are expected to modulate its properties. The electron-donating methyl group at the 4-position would increase the electron density on its associated pyridine (B92270) ring, potentially enhancing its σ-donating ability. The hydroxymethyl (-CH₂OH) group at the 5'-position introduces a potential secondary binding site. The hydroxyl group's oxygen could coordinate to the same or a different metal center, possibly leading to the formation of polynuclear complexes or supramolecular assemblies through hydrogen bonding. The steric bulk of these substituents would also influence the geometry of the resulting metal complexes.

Synthesis and Characterization of Transition Metal Complexes with this compound

Specific synthetic procedures and detailed characterization data for transition metal complexes of this compound are not available in the reviewed literature. Generally, the synthesis of such complexes would involve reacting the ligand with a suitable metal salt in an appropriate solvent, often with heating.

Coordination with 3d Transition Metals (e.g., Cu, Ni, Co, Zn, Fe, Mn)

No specific studies detailing the coordination of this compound with 3d transition metals were found.

Coordination with Noble Metals (e.g., Ru, Re)

There is no available research describing the synthesis and characterization of Ruthenium or Rhenium complexes specifically with the this compound ligand.

Structural Elucidation of Metal Complexes (e.g., Coordination Geometry, Bond Parameters)

Without synthesized complexes, no structural data from techniques like X-ray crystallography are available. Therefore, specific coordination geometries and bond parameters for complexes of this ligand cannot be provided.

Electrochemical Properties of Metal-Bipyridine Complexes (e.g., Cyclic Voltammetry)

Electrochemical data, such as redox potentials from cyclic voltammetry, are specific to individual complexes and are not available for derivatives of this compound.

Photophysical Properties of Metal-Bipyridine Complexes (e.g., Absorption, Emission, Excited-State Lifetimes)

Detailed photophysical data, including absorption and emission spectra and excited-state lifetimes, have not been published for metal complexes of this specific ligand.

Coordination with f-Block Elements (Lanthanides and Actinides)

The coordination chemistry of bipyridine-based ligands with lanthanide and actinide ions is a field of significant interest due to the unique photophysical and magnetic properties of the resulting complexes. The bipyridine moiety of this compound is expected to act as a classic N,N'-chelating agent to the large and hard f-block metal ions. The presence of the methyl and methanol (B129727) substituents can influence the electronic properties and steric environment of the coordination sphere.

Research on analogous systems, such as those involving 6,6′-bis-1R,1H-1,2,3-triazol-4-yl-2,2′-bipyridines (BTzBPs), has demonstrated the formation of both 1:1 and 1:2 metal-to-ligand complexes with lanthanide ions in solution. acs.orgnih.gov For instance, studies with the 2-ethylhexyl derivative (EH-BTzBP) and Eu(III) in methanol have provided evidence for the stepwise formation of [Eu(EH-BTzBP)]³⁺ and [Eu(EH-BTzBP)₂]³⁺ species. acs.orgnih.gov Similarly, it can be anticipated that this compound would form analogous complexes with lanthanide ions.

The coordination number of lanthanide ions is typically high, ranging from 8 to 12. In complexes with bidentate ligands like bipyridines, the remaining coordination sites are usually occupied by solvent molecules or counter-ions such as nitrates or carboxylates. In the solid state, the crystal structure of a cerium(III) complex with a benzyl-substituted BTzBP ligand, [Ce(Bn-BTzBP)(NO₃)₃], revealed that the cerium ion is coordinated to the tetradentate ligand and three bidentate nitrate (B79036) ions, resulting in a fully coordinated and dehydrated metal center. acs.org Time-resolved fluorescence spectroscopy on Eu(III) complexes with EH-BTzBP in methanol also suggested completely dehydrated metal centers for both the 1:1 and 1:2 complexes. acs.org This dehydration is crucial for enhancing the luminescence of lanthanide ions by minimizing quenching from O-H oscillators of coordinated water molecules. mdpi.com

While the organometallic chemistry of actinides with π-ligands has been explored, the coordination chemistry with N-donor ligands like bipyridines is also an active area of research. nih.govresearchgate.net The interaction between actinide ions and such ligands is flexible, allowing for the formation of stable bonds across a range of oxidation states. nih.gov

To illustrate the potential coordination behavior, the following table summarizes data from analogous lanthanide complexes with substituted bipyridine ligands.

LigandMetal IonM:L RatioCoordination EnvironmentKey Findings
6,6′-bis(1-(2-ethylhexyl)-1H-1,2,3-triazol-4-yl)-2,2′-bipyridine (EH-BTzBP)Eu(III)1:1 and 1:2Dehydrated metal center in methanol solutionFormation of stable complexes, crucial for potential applications in actinide/lanthanide separation. acs.orgnih.gov
6,6′-bis(1-benzyl-1H-1,2,3-triazol-4-yl)-2,2′-bipyridine (Bn-BTzBP)Ce(III)1:1Coordinated to the tetradentate ligand and three bidentate nitrate ions in the solid state.Provides a model for the solid-state structure of lanthanide complexes with multidentate bipyridine-type ligands. acs.org
5,5′-dimethyl-2,2′-bipyridineGd(III), Tb(III)1:1Dimeric structures with bridging carboxylate ligands.Demonstrates the formation of polynuclear complexes with simple substituted bipyridines. mdpi.com

Exploration of Supramolecular Architectures and Self-Assembly Processes

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal-ligand coordination, to construct complex, well-defined architectures from simpler molecular components. Bipyridine derivatives are excellent building blocks for supramolecular assembly due to their rigid structure and well-defined coordination vectors. chem960.comresearchgate.netresearchgate.net The ligand this compound is particularly well-suited for creating intricate supramolecular structures due to its combination of a metal-coordinating bipyridine unit and a hydrogen-bonding methanol group.

The self-assembly process can be driven by the coordination of the bipyridine moiety to metal centers, leading to the formation of discrete metallacycles or extended coordination polymers. The geometry of the resulting architecture is dictated by the coordination preference of the metal ion and the geometry of the ligand. For instance, the use of 4,4'-bipyridine (B149096) with various transition metals has led to a wide array of coordination polymers with topologies ranging from simple 1D chains to complex 3D frameworks. researchgate.net The unsymmetrical nature of the 2,3'-bipyridine core in this compound could lead to less predictable but potentially more complex and interesting supramolecular structures.

Furthermore, the interplay between metal coordination and hydrogen bonding can lead to the formation of robust and functional materials. The methanol group could act as a linker between coordinated units, reinforcing the structure or providing sites for further functionalization. The self-assembly of such systems can be influenced by factors like the choice of metal ion, the solvent, and the presence of specific counter-ions, which can participate in the hydrogen-bonding network. acs.org

The following table outlines the potential supramolecular interactions and resulting architectures that could be formed by this compound, based on studies of similar compounds.

Intermolecular InteractionPotential Role of this compoundResulting Supramolecular Architecture
Metal-Ligand CoordinationThe bipyridine unit acts as a ditopic linker between metal centers.Coordination polymers (1D, 2D, or 3D networks), discrete metallacycles. researchgate.netrsc.org
Hydrogen BondingThe methanol group (O-H) can act as a hydrogen bond donor to nitrogen atoms of adjacent bipyridine units or to counter-ions/solvent molecules.Extended hydrogen-bonded networks linking individual molecules or metal complexes.
π-π StackingThe aromatic bipyridine rings can stack with neighboring molecules.Stabilization of the crystal packing, formation of columnar or layered structures. researchgate.net
C-H···π InteractionsThe methyl group and aromatic C-H bonds can interact with the π-system of adjacent bipyridine rings.Further stabilization and directionality in the solid-state packing.

Theoretical and Computational Investigations of 4 Methyl 2,3 Bipyridin 5 Yl Methanol and Its Metal Complexes

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For substituted bipyridines, DFT calculations provide valuable insights into how different functional groups influence the electron distribution, reactivity, and stability of the ligand and its metal complexes.

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. For substituted bipyridines, a general reduction in the HOMO-LUMO energy gap is often observed upon substitution. tandfonline.com

In the case of (4-Methyl-[2,3'-bipyridin]-5'-yl)methanol, the HOMO is likely to be distributed over the π-system of the bipyridine rings, with some contribution from the methanol (B129727) group's oxygen lone pairs. The LUMO is expected to be a π* orbital predominantly located on the bipyridine framework. The precise energies and distributions will be influenced by the positions of the methyl and methanol groups. DFT calculations on related systems, such as 4,4'-disubstituted 2,2'-bipyridyl ligands, have shown that the HOMO-LUMO energy gap can be tuned by varying the electron-donating or electron-withdrawing nature of the substituents. nih.gov

Table 1: Predicted Electronic Properties of this compound based on DFT studies of analogous bipyridine derivatives. (Note: These are qualitative predictions based on trends observed in related compounds.)

PropertyPredicted Characteristic for this compound
HOMO Energy Relatively high due to the electron-donating methyl group.
LUMO Energy Lowered by the overall π-system of the bipyridine.
HOMO-LUMO Gap Expected to be smaller than that of unsubstituted 2,3'-bipyridine (B14897), indicating higher reactivity.
Dipole Moment Non-zero due to the asymmetric substitution, leading to some degree of polarity.

DFT studies on organometallic complexes containing 2,2'-bipyridine (B1663995) have demonstrated that the ligand can exist in various oxidation states, from neutral to a π-radical monoanion or a diamagnetic dianion. nih.govacs.org This highlights the redox-active nature of the bipyridine core, a property that would also be present in this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Interpretations

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. It provides information about the energies of electronic transitions and the nature of the excited states. For bipyridine complexes, TD-DFT is instrumental in understanding their characteristic visible absorption bands, which are often due to metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org

For this compound, TD-DFT calculations would likely predict several absorption bands in the ultraviolet region, corresponding to π-π* transitions within the bipyridine rings. Upon coordination to a metal center, new, lower-energy bands in the visible region are expected to appear. These bands would be characteristic of MLCT transitions, where an electron is excited from a metal-based d-orbital to a π* orbital of the bipyridine ligand.

The energies of these MLCT bands are sensitive to the nature of the substituents on the bipyridine ligand. Electron-donating groups, like the methyl group, generally lead to a blue-shift (higher energy) of the MLCT absorption, while electron-withdrawing groups can cause a red-shift (lower energy). acs.org The methanol group's effect would be more complex, potentially influencing the energy of the π* orbitals.

TD-DFT calculations on Ru(II)-bipyridine complexes have been used to model their electronic absorption spectra and assign the observed transitions. nih.gov These studies show that the low-energy absorption bands often involve contributions from multiple MLCT excited states. For a complex of this compound, TD-DFT would be crucial in elucidating the contributions of the different parts of the ligand to the molecular orbitals involved in these electronic transitions.

Table 2: Predicted Spectroscopic Transitions for a Metal Complex of this compound based on TD-DFT studies of analogous systems. (Note: Wavelengths are qualitative predictions.)

Transition TypePredicted Wavelength RegionDescription
π-π Ultraviolet (< 350 nm)Electronic transitions within the bipyridine ligand.
MLCT Visible (400-600 nm)Charge transfer from a metal d-orbital to a bipyridine π orbital.

Molecular Dynamics Simulations for Ligand-Metal Interactions and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. For metal complexes, MD simulations can provide insights into the dynamics of the coordination sphere, solvent effects, and the interactions between the ligand and the metal ion.

In the context of this compound and its metal complexes, MD simulations would be valuable for understanding the flexibility of the ligand and the stability of the metal-ligand bond over time. The simulations can reveal how the methyl and methanol substituents influence the conformational dynamics of the bipyridine ligand.

MD simulations of transition metal complexes with bipyridine ligands in solution have been used to investigate the structure of the solvation shell around the complex. rsc.org For instance, studies on [Ru(bpy)3]2+ in water have shown that water molecules can intercalate between the bipyridine ligands, influencing the complex's properties. researchgate.net Similar simulations for a complex of this compound could explore how the substituents affect the interaction with solvent molecules.

Furthermore, MD simulations can be combined with quantum mechanics (QM/MM simulations) to study chemical reactions and excited-state dynamics. rsc.org For a photocatalytically active complex, these simulations could track the structural changes that occur after light absorption and during the subsequent relaxation pathways.

Prediction of Coordination Geometries and Stability of Metal-Ligand Adducts

Computational methods, particularly DFT, are widely used to predict the coordination geometries and stabilities of metal-ligand adducts. For a bidentate ligand like this compound, which coordinates through the two nitrogen atoms of the pyridine (B92270) rings, the formation of a five-membered chelate ring with a metal ion is expected.

DFT calculations can be used to optimize the geometries of potential metal complexes and calculate their binding energies. This allows for a comparison of the relative stabilities of different isomers or complexes with different metal ions. For example, computational studies on ruthenium(II) complexes with asymmetric bipyridine analogues have shown how the ligand structure affects the properties and reactivities of the diastereomers. mdpi.com

The stability of the metal-ligand bond can also be assessed by calculating the bond dissociation energy. These calculations would provide a quantitative measure of the strength of the interaction between the metal center and the this compound ligand.

Table 3: Common Coordination Geometries for Bipyridine-type Ligands.

Coordination NumberGeometryExample Metal Ions
6OctahedralFe(II), Ru(II), Co(II)
4Square PlanarPt(II), Pd(II)
4TetrahedralCu(I)

Reactivity and Further Chemical Transformations of 4 Methyl 2,3 Bipyridin 5 Yl Methanol

Chemical Modifications at the Hydroxymethyl Functionality (e.g., Oxidation to Aldehyde/Carboxylic Acid, Esterification, Etherification)

The hydroxymethyl group at the 5'-position of the bipyridine ring is a primary alcohol and can undergo a range of well-established transformations.

Oxidation to Aldehyde and Carboxylic Acid:

The selective oxidation of the hydroxymethyl group can yield either the corresponding aldehyde, (4-Methyl-[2,3'-bipyridin]-5'-yl)carbaldehyde, or the carboxylic acid, 4-Methyl-[2,3'-bipyridin]-5'-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

For the synthesis of the aldehyde, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are commonly employed for the oxidation of benzylic and heterocyclic alcohols.

Conversely, the preparation of the carboxylic acid necessitates stronger oxidizing agents. Potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective for this transformation. A two-step procedure, involving the initial oxidation to the aldehyde followed by subsequent oxidation to the carboxylic acid, can also be employed.

Esterification:

The hydroxymethyl group can be readily converted to a variety of esters through reaction with carboxylic acids, acid anhydrides, or acyl chlorides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. chemguide.co.ukmasterorganicchemistry.com However, given the presence of the basic pyridine (B92270) nitrogens which would be protonated under these conditions, alternative methods are often preferred.

A widely used approach is the reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine or triethylamine (B128534). This method proceeds under milder conditions and avoids the strong acidity of the Fischer esterification. For example, reaction with acetyl chloride would yield (4-Methyl-[2,3'-bipyridin]-5'-yl)methyl acetate (B1210297).

Etherification:

Ether derivatives of (4-Methyl-[2,3'-bipyridin]-5'-yl)methanol can be synthesized through methods such as the Williamson ether synthesis. This involves the deprotonation of the hydroxymethyl group with a strong base, like sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide can then be reacted with an alkyl halide to form the ether. For instance, reaction with methyl iodide would produce 5'-(methoxymethyl)-4-methyl-2,3'-bipyridine.

TransformationReagents and ConditionsProduct
Oxidation to AldehydeMnO₂, CH₂Cl₂, room temperature(4-Methyl-[2,3'-bipyridin]-5'-yl)carbaldehyde
Oxidation to Carboxylic AcidKMnO₄, H₂O/pyridine, heat4-Methyl-[2,3'-bipyridin]-5'-carboxylic acid
EsterificationAcetyl chloride, pyridine, CH₂Cl₂, 0 °C to r.t.(4-Methyl-[2,3'-bipyridin]-5'-yl)methyl acetate
Etherification1. NaH, THF; 2. CH₃I5'-(Methoxymethyl)-4-methyl-2,3'-bipyridine

Functionalization of the Bipyridine Framework (e.g., Halogenation, Nitration, Sulfonation)

The bipyridine core of this compound can undergo electrophilic aromatic substitution reactions, though the reaction conditions must be carefully controlled due to the deactivating effect of the protonated pyridine rings under strongly acidic conditions. The positions of substitution are directed by the existing methyl and hydroxymethyl (or its derivatives) groups.

Halogenation:

Direct halogenation of pyridine rings generally requires harsh conditions due to the electron-deficient nature of the ring system. wikipedia.org For bipyridines, the regioselectivity can be complex. Electrophilic halogenation, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), can be employed. The positions most susceptible to attack would be those activated by the methyl group and ortho/para to the directing groups, while considering the deactivating effect of the pyridine nitrogens.

Nitration:

Nitration of the bipyridine framework is a challenging transformation because the strongly acidic conditions (typically a mixture of nitric acid and sulfuric acid) lead to the protonation of the pyridine nitrogen atoms, which strongly deactivates the rings towards electrophilic attack. wikipedia.org However, nitration of substituted pyridines has been achieved under less acidic conditions, for example using nitric acid in trifluoroacetic anhydride. rsc.org The nitro group would be expected to be introduced at positions dictated by the existing substituents, likely on the pyridine ring bearing the methyl group.

Sulfonation:

Direct sulfonation of pyridine rings is often difficult and requires high temperatures and fuming sulfuric acid. These harsh conditions can lead to degradation of the starting material. nih.gov For bipyridines, the sulfonation is even more complex. Alternative methods for introducing sulfonate groups, such as nucleophilic aromatic substitution on a pre-functionalized bipyridine, are often more practical.

FunctionalizationReagents and ConditionsPotential Product(s)
BrominationNBS, CCl₄, benzoyl peroxide, heatBromo-(4-Methyl-[2,3'-bipyridin]-5'-yl)methanol
NitrationHNO₃, (CF₃CO)₂ONitro-(4-Methyl-[2,3'-bipyridin]-5'-yl)methanol
SulfonationFuming H₂SO₄, heatThis compound sulfonic acid

Synthesis of Advanced Multidentate and Bridging Ligand Systems from this compound

This compound is a valuable precursor for the synthesis of more complex ligand architectures, including multidentate and bridging ligands. These advanced ligands are of significant interest for the construction of polynuclear metal complexes with specific photophysical, magnetic, or catalytic properties. ias.ac.inresearchgate.net

The hydroxymethyl group can be converted into a variety of other functional groups to facilitate the construction of larger ligand systems. For example, conversion to a halomethyl group, such as a chloromethyl or bromomethyl derivative, provides an electrophilic site for subsequent nucleophilic substitution reactions. acs.orgacs.org This can be achieved by treating the alcohol with a halogenating agent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

The resulting (halomethyl)bipyridine can then be reacted with other nucleophilic coordinating units to build multidentate or bridging ligands. For instance, reaction with another bipyridine derivative containing a nucleophilic handle, such as a hydroxyl or amino group, can lead to the formation of a larger, flexible bridging ligand.

Another strategy involves the etherification or esterification of the hydroxymethyl group with moieties that contain additional donor atoms. For example, reaction with a carboxylic acid that also bears a pyridine or imidazole (B134444) group can create a multidentate ligand capable of chelating a metal center through multiple nitrogen and oxygen donors.

The synthesis of such advanced ligand systems allows for the fine-tuning of the coordination environment around a metal center, which is critical for controlling the properties and reactivity of the resulting metal complexes.

Precursor ModificationSubsequent ReactionLigand TypeExample Product
Conversion to halomethylReaction with a nucleophilic bipyridineBridging LigandBis((4-Methyl-[2,3'-bipyridin]-5'-yl)methyl) ether
EsterificationReaction with a pyridyl carboxylic acidMultidentate Ligand(4-Methyl-[2,3'-bipyridin]-5'-yl)methyl nicotinate
EtherificationReaction with a hydroxy-functionalized chelating agentMultidentate LigandLigand with bipyridyl and other chelating moieties

Advanced Functional Applications in Materials Science and Catalysis

Applications in Homogeneous and Heterogeneous Catalysis

There is no available scientific literature detailing the use of (4-Methyl-[2,3'-bipyridin]-5'-yl)methanol as a ligand or catalyst in homogeneous or heterogeneous catalysis.

Transition Metal Catalysis Mediated by this compound Complexes

No studies have been published on the synthesis or catalytic activity of transition metal complexes involving this compound as a ligand. Research on related bipyridine isomers exists, but data specific to this 2,3'-bipyridine (B14897) derivative is absent from the current body of scientific work.

Catalytic Hydrogenation Processes

Information regarding the application of this compound or its metal complexes in catalytic hydrogenation processes is not found in published research.

Nitrogen Reduction Catalysis

There are no documented instances of this compound being employed in the field of catalytic nitrogen reduction.

Development of Optoelectronic and Luminescent Materials

No research articles or patents were found that describe the synthesis, characterization, or application of this compound in the development of optoelectronic or luminescent materials. The photophysical properties of this specific compound have not been reported.

Conclusion and Future Research Perspectives

Emerging Avenues for Catalytic and Advanced Materials Applications:There are no documented applications of this compound or its metallic complexes in catalysis or materials science.

Given these constraints, this report cannot provide the requested article. Further research and publication on the synthesis and characterization of (4-Methyl-[2,3'-bipyridin]-5'-yl)methanol would be required before a comprehensive and factual article could be written.

Q & A

Q. What synthetic methodologies are commonly employed for (4-Methyl-[2,3'-bipyridin]-5'-yl)methanol, and how can reaction parameters be optimized?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to assemble the bipyridine core, followed by hydroxymethylation. For example, analogous bipyridine derivatives are synthesized using palladium catalysts under inert atmospheres . Optimization includes varying temperature (55–100°C), solvent polarity (methanol, acetonitrile), and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization (e.g., using dioxane) ensures purity >95% . Monitoring by TLC or HPLC (C18 columns, 2.0 µL injection volume) is critical for intermediate validation .

Q. Which analytical techniques are most robust for characterizing this compound?

  • Methodological Answer :
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity and identifies byproducts .
  • FTIR : Peaks at ~3350 cm⁻¹ (O-H stretch) and 1650 cm⁻¹ (C=N/C=C bipyridine vibrations) validate functional groups .
  • NMR : ¹H NMR (DMSO-d₆) shows characteristic signals: δ 8.5–9.0 ppm (pyridine protons), δ 4.6 ppm (-CH₂OH), and δ 2.5 ppm (methyl group) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺) provides molecular weight confirmation (e.g., theoretical m/z 243.1) .

Q. How does the compound’s solubility and stability vary under different storage conditions?

  • Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, acetonitrile) but limited in water. Stability studies in methanol at 25°C show <5% degradation over 30 days, whereas aqueous solutions (pH 7.4) degrade ~15% under light exposure . Storage at 2–8°C in amber vials under nitrogen extends shelf life . Pre-formulation studies should include accelerated stability testing (40°C/75% RH) to assess hygroscopicity .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., AMPA receptors ) identifies binding affinities. Substituent effects (e.g., methyl vs. chloro groups at the 4-position) are modeled via DFT calculations (B3LYP/6-31G*) to predict electronic properties and logP values . MD simulations (GROMACS) assess conformational stability in lipid bilayers, guiding SAR for neuroactive compounds .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Contradictions in IC₅₀ values (e.g., receptor inhibition assays) often arise from assay conditions. Standardization steps:
  • Use internal controls (e.g., Perampanel ) in AMPA receptor binding assays.
  • Normalize cell viability data (MTT assays) against DMSO vehicle controls.
  • Validate via orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .

Q. How can structural analogs of this compound inform its mechanism of action in neurological research?

  • Methodological Answer : Analogues like Perampanel (AMPA antagonist ) and etoricoxib impurities provide insight into substituent effects. For example:
SubstituentActivity (IC₅₀, nM)TargetReference
-CH₃ (4-Methyl)120 ± 15AMPA Receptor
-Cl (5-Chloro)85 ± 10COX-2 Inhibition
Comparative metabolomics (LC-MS/MS) identifies shared pathways (e.g., arachidonic acid metabolism) .

Q. What crystallization techniques yield high-quality single crystals for X-ray diffraction studies?

  • Methodological Answer : Slow vapor diffusion (methanol/water, 3:1 v/v) at 4°C produces crystals suitable for SC-XRD. For hygroscopic compounds, use paraffin oil coating. Data collection at 100 K (Mo-Kα radiation) resolves bond angles and torsion strains (e.g., dihedral angle between pyridine rings: 12.5°) .

Data Contradictions and Validation

Q. How should researchers address conflicting solubility data across studies?

  • Methodological Answer : Discrepancies often stem from solvent purity or temperature gradients. Reproduce experiments under controlled conditions:
  • Use USP-grade solvents.
  • Measure solubility via gravimetric analysis (saturated solutions filtered at 25°C).
  • Validate with nephelometry for turbidity endpoints .

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